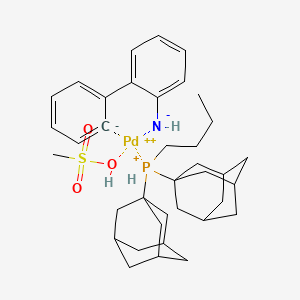
ataCXium A Pd G3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ataCXium A Pd G3 involves the reaction of diadamantyl-n-butylphosphine with 2-amino-1,1’-biphenyl-2-yl)palladium (II) methanesulfonate. The reaction is typically carried out under inert gas conditions (nitrogen or argon) at low temperatures (2–8 °C) to ensure stability and prevent decomposition . Industrial production methods follow similar protocols but are scaled up to meet commercial demands.
化学反応の分析
ataCXium A Pd G3 is known for its versatility in catalyzing various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, alkynes, and organotrifluoroborates. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
科学的研究の応用
ataCXium A Pd G3 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules through various cross-coupling reactions.
- Biology : The compound is employed in the modification of biomolecules, aiding in the development of new drugs and therapeutic agents.
- Medicine : It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Industry : this compound is used in the production of fine chemicals, agrochemicals, and materials science .
作用機序
The mechanism of action of ataCXium A Pd G3 involves the formation of a palladium complex with the substrate, facilitating the transfer of functional groups. The molecular targets include aryl halides and alkynes, and the pathways involved are primarily oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar compounds to ataCXium A Pd G3 include:
- cataCXium Pd G4 : A fourth-generation Buchwald precatalyst with a methylated amino group on the biphenyl backbone, offering improved stability and reactivity .
- RuPhos Pd G3 : Another third-generation Buchwald precatalyst with different ligand structures, providing alternative reactivity profiles .
This compound is unique due to its specific ligand structure, which offers a balance of stability and reactivity, making it suitable for a wide range of cross-coupling reactions .
特性
分子式 |
C37H53NO3PPdS+ |
|---|---|
分子量 |
729.3 g/mol |
IUPAC名 |
bis(1-adamantyl)-butylphosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C24H39P.C12H9N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChIキー |
VIYNMTFDXQNMCC-UHFFFAOYSA-O |
正規SMILES |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


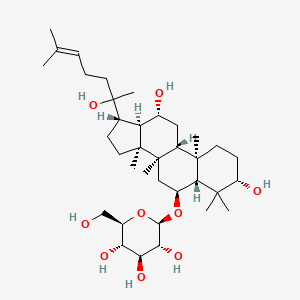
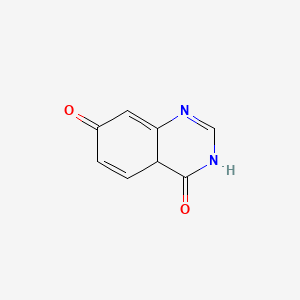


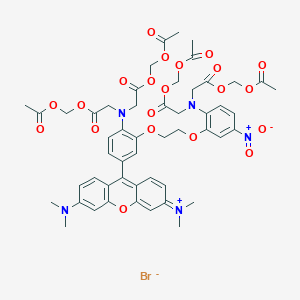
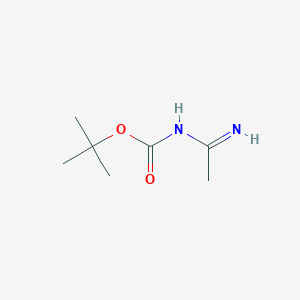
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B12350350.png)


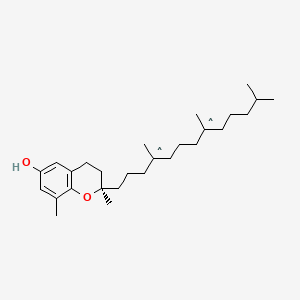
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)

